molecular formula C13H16N4O3S3 B4897210 2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4897210
M. Wt: 372.5 g/mol
InChI Key: RONFIVAGEXOQQM-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiadiazole ring, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the intermediate 1,3,4-thiadiazole-2-thiol.

    Introduction of the Ethylsulfanyl Group: The thiadiazole-2-thiol intermediate is then reacted with ethyl iodide to introduce the ethylsulfanyl group, forming 5-ethylsulfanyl-1,3,4-thiadiazole.

    Acetamide Formation: The 5-ethylsulfanyl-1,3,4-thiadiazole is then reacted with chloroacetyl chloride to form the acetamide derivative.

    Benzenesulfonylation: Finally, the acetamide derivative is reacted with benzenesulfonyl chloride in the presence of a base to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in enzyme inhibition studies, particularly for enzymes like urease.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives
  • **N-(benzenesulfonyl)-1,3,4-thiadiazole derivatives

Uniqueness

2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S3/c1-3-21-13-16-15-12(22-13)14-11(18)9-17(2)23(19,20)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONFIVAGEXOQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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